molecular formula C9H8ClF3O2 B8031341 2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No.: B8031341
M. Wt: 240.60 g/mol
InChI Key: ZYHNYFDHIKBCFX-UHFFFAOYSA-N
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Description

2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloro group, a methoxymethoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene typically involves the introduction of the chloro, methoxymethoxy, and trifluoromethyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with chlorinating agents, methoxymethylating agents, and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and safety. The use of automated reactors and precise control of reaction parameters are common practices to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro, methoxymethoxy, and trifluoromethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and trifluoromethyl iodide (CF3I) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups onto the benzene ring.

Scientific Research Applications

2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the context in which the compound is used, such as in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(methoxymethoxy)-4-(difluoromethyl)benzene
  • 2-Chloro-1-(ethoxymethoxy)-4-(trifluoromethyl)benzene
  • 2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)phenol

Uniqueness

2-Chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical research.

Properties

IUPAC Name

2-chloro-1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-14-5-15-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHNYFDHIKBCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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